1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-difluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-difluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the difluorophenyl group through electrophilic aromatic substitution.
- Final assembly of the compound through condensation reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
- Use of high-throughput reactors for efficient synthesis.
- Implementation of green chemistry principles to reduce waste.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and dimethylamino groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Biological Probes: Used to study biological processes due to its complex structure.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring.
Difluorophenyl Compounds: Molecules containing the difluorophenyl group.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and rings, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H15F2N9O2 |
---|---|
Molecular Weight |
391.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C15H15F2N9O2/c1-25(2)7-11-12(20-24-26(11)14-13(18)22-28-23-14)15(27)21-19-6-8-3-4-9(16)5-10(8)17/h3-6H,7H2,1-2H3,(H2,18,22)(H,21,27)/b19-6+ |
InChI Key |
CSMQPGJAMZSRDA-KPSZGOFPSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)F)F |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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